molecular formula C10H12N2O2 B14317241 N'-[1-(4-Methoxyphenyl)ethylidene]formohydrazide CAS No. 113674-96-7

N'-[1-(4-Methoxyphenyl)ethylidene]formohydrazide

Cat. No.: B14317241
CAS No.: 113674-96-7
M. Wt: 192.21 g/mol
InChI Key: NBCVQZNXWVDBEA-UHFFFAOYSA-N
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Description

N’-[1-(4-Methoxyphenyl)ethylidene]formohydrazide is a chemical compound that belongs to the class of formohydrazides These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-Methoxyphenyl)ethylidene]formohydrazide typically involves the reaction of 4-methoxyacetophenone with formohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst. The general reaction scheme is as follows:

    Step 1: Dissolve 4-methoxyacetophenone in ethanol.

    Step 2: Add formohydrazide to the solution.

    Step 3: Add a few drops of hydrochloric acid as a catalyst.

    Step 4: Reflux the mixture for several hours.

    Step 5: Cool the reaction mixture and filter the precipitate.

    Step 6: Wash the precipitate with cold ethanol and dry it to obtain the final product.

Industrial Production Methods

Industrial production of N’-[1-(4-Methoxyphenyl)ethylidene]formohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps may include recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-Methoxyphenyl)ethylidene]formohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N’-[1-(4-Methoxyphenyl)ethylidene]formohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other bioactive molecules.

    Biology: Studied for its antimicrobial and antioxidant properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[1-(4-Methoxyphenyl)ethylidene]formohydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and interact with enzymes and receptors, leading to its biological effects. The methoxy group enhances its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-(4-Methoxyphenyl)ethylidene]-4-methylbenzenesulfonohydrazide
  • N’-[1-(4-Methoxyphenyl)ethylidene]-2-pyrazinecarbohydrazide
  • N’-[1-(4-Methoxyphenyl)ethylidene]-4-chlorobenzenesulfonohydrazide

Uniqueness

N’-[1-(4-Methoxyphenyl)ethylidene]formohydrazide is unique due to the presence of the methoxy group, which enhances its reactivity and potential applications. Its ability to undergo various chemical reactions and its wide range of biological activities make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

113674-96-7

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

N-[1-(4-methoxyphenyl)ethylideneamino]formamide

InChI

InChI=1S/C10H12N2O2/c1-8(12-11-7-13)9-3-5-10(14-2)6-4-9/h3-7H,1-2H3,(H,11,13)

InChI Key

NBCVQZNXWVDBEA-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC=O)C1=CC=C(C=C1)OC

Origin of Product

United States

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